molecular formula C10H14N4O2 B3819368 1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone

1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone

Cat. No. B3819368
M. Wt: 222.24 g/mol
InChI Key: XWNGIHCMHHKLNE-UHFFFAOYSA-N
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Description

The compound “1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone” contains several functional groups. It has a cyclopropyl group, a methoxy group, a methylamino group, and a triazinyl group attached to an ethanone backbone . These groups could potentially influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, methoxy group, methylamino group, and triazinyl group would all contribute to the overall structure. The presence of these groups could also influence the compound’s stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups could affect properties like solubility, melting point, boiling point, and reactivity .

properties

IUPAC Name

1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-11-9-12-8(13-10(14-9)16-2)5-7(15)6-3-4-6/h6H,3-5H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGIHCMHHKLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)CC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone

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